1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea
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Overview
Description
1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group and a morpholine-4-carbonyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(morpholine-4-carbonyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The methoxy and morpholine groups can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea has several scientific research applications:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies involving enzyme interactions.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The urea linkage provides stability, while the methoxyphenyl and morpholine groups allow for interactions with various biological pathways. The compound can act as a protecting group for amines, enabling the regeneration of free amines after a convenient deprotection step .
Comparison with Similar Compounds
Similar compounds to 1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea include:
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfide
- 4-benzoylmorpholine
Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its stability under various conditions and ability to act as a protecting group for amines further highlight its uniqueness.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-17-9-5-4-8-16(17)21-19(24)20-15-7-3-2-6-14(15)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVSSOQXBPNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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